4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide
Description
IUPAC Nomenclature and Molecular Formula Analysis
The correct and systematic naming of organic compounds is essential for unambiguous communication in chemical sciences. For 4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide, the International Union of Pure and Applied Chemistry (IUPAC) nomenclature reflects its multi-functional structure and connectivity.
The core of this molecule is a benzamide, which is substituted at the para (4-) position with a cyano group, and at the amide nitrogen with a cyclohexyl group. The cyclohexyl ring itself is further substituted at the 4-position with a 1H-pyrazol-1-yl moiety. The IUPAC name, therefore, is derived as follows: this compound. This nomenclature accurately describes the connectivity and substitution pattern of the molecule, ensuring that each functional group and ring system is clearly identified.
The molecular formula of this compound is C16H20N4O. This formula encapsulates the presence of sixteen carbon atoms, twenty hydrogen atoms, four nitrogen atoms, and one oxygen atom. The distribution of these atoms reflects the compound's structural complexity, with the nitrogen atoms distributed among the cyano group, the amide linkage, and the pyrazole ring. The oxygen atom is present exclusively within the amide functional group.
A summary of the nomenclature and molecular formula is provided in the following table:
| Descriptor | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H20N4O |
| Molecular Weight | 284.36 g/mol |
| CAS Number | 2097912-00-8 |
The molecular weight, calculated as the sum of the atomic masses of the constituent atoms, is 284.36 grams per mole. This value is of particular relevance for analytical and preparative procedures, including mass spectrometry and chromatographic separations.
The structural formula, when depicted in two dimensions, reveals a planar benzene ring with a para-cyano substituent, an amide linkage extending to a cyclohexyl ring, and a pyrazole ring attached to the cyclohexyl moiety. The three-dimensional conformation is influenced by the steric and electronic properties of these interconnected rings and functional groups, as will be discussed in subsequent sections.
Properties
IUPAC Name |
4-cyano-N-(4-pyrazol-1-ylcyclohexyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c18-12-13-2-4-14(5-3-13)17(22)20-15-6-8-16(9-7-15)21-11-1-10-19-21/h1-5,10-11,15-16H,6-9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZDUWKJZNBBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(C=C2)C#N)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Cyclohexylation: The pyrazole ring is then attached to a cyclohexyl group through a nucleophilic substitution reaction.
Benzamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Lecozotan Hydrochloride (4-Cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-(pyridin-2-yl)benzamide monohydrochloride)
- Structure : Features a pyridinyl group and a piperazinyl-dihydrobenzodioxin moiety instead of the pyrazole-cyclohexyl group.
- Pharmacology : Approved for Alzheimer’s disease as a 5-HT1A receptor antagonist. The piperazine and benzodioxin groups enhance CNS penetration and receptor affinity.
- Key Differences : The chiral center (R-configuration) and extended alkyl chain in Lecozotan enable stereospecific binding, unlike the achiral cyclohexyl-pyrazole in the target compound.
- Molecular Weight : 520.00 g/mol (vs. ~323.38 g/mol for the target compound) .
4-cyano-N-(3-methylisoxazol-5-yl)benzamide
- Structure : Replaces the cyclohexyl-pyrazole with a 3-methylisoxazole ring.
- Properties : Simpler structure (C12H9N3O2, MW 227.22 g/mol) with reduced steric bulk. The isoxazole’s methyl group increases hydrophobicity but may limit solubility.
4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide
- Structure: Substitutes the cyano group with a morpholine sulfonyl moiety.
- Pharmacophore: Morpholine sulfonyl may target kinases or proteases where sulfonamide interactions are critical, diverging from the cyano group’s electronic effects .
Structural and Functional Data Table
Key Findings and Implications
- Pyrazole vs. Isoxazole : Pyrazole’s dual nitrogen atoms offer stronger hydrogen-bonding capabilities compared to isoxazole’s oxygen, favoring interactions with kinases .
- Cyclohexyl Flexibility : May improve bioavailability over rigid aromatic substituents by adapting to hydrophobic pockets.
- Sulfonyl vs. Cyano: Morpholine sulfonyl increases solubility but may limit CNS activity due to higher polarity, whereas the cyano group balances lipophilicity and electronic effects .
Biological Activity
4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a compound of interest in the field of medicinal chemistry and agricultural science due to its unique structural features and biological activity. This compound primarily targets the insect ryanodine receptor (RyR), which plays a crucial role in calcium signaling pathways.
The biological activity of this compound involves several key mechanisms:
- Target Interaction : The compound binds specifically to the insect RyR, leading to alterations in calcium ion flux within cells.
- Biochemical Pathways : Activation of RyR by this compound disrupts normal calcium signaling, resulting in physiological disturbances that culminate in insect mortality.
- Effectiveness : It has demonstrated significant larvicidal activity against pests such as the diamondback moth (Plutella xylostella), achieving an effectiveness rate of 84% at a concentration of 0.1 mg/L.
Research Findings and Case Studies
Recent studies have explored the potential applications and effectiveness of this compound:
- Insecticidal Properties : A study highlighted its effectiveness as a larvicide, indicating a promising avenue for pest control in agriculture. The compound's ability to induce death in target insect populations positions it as a viable alternative to traditional insecticides, potentially reducing environmental impact.
- Comparative Studies : In comparison with other pyrazole derivatives, this compound has shown unique efficacy profiles, particularly in its interaction with RyR compared to other compounds that target different biological pathways .
Table 1: Biological Activity Data
Applications in Scientific Research
The compound's unique properties have led to various applications:
- Medicinal Chemistry : Investigated for its potential as a therapeutic agent due to its ability to modulate biological targets effectively.
- Materials Science : Explored for developing new materials with specific properties based on its chemical structure.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide, and how can reaction conditions be systematically optimized?
- Methodology :
- Step 1 : Start with a Buchwald-Hartwig coupling to introduce the pyrazole moiety to the cyclohexylamine scaffold .
- Step 2 : Perform a nucleophilic acyl substitution using 4-cyanobenzoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to form the benzamide linkage .
- Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(OAc)₂ vs. Pd(dba)₂). Monitor yields via HPLC and purity via NMR .
- Critical Parameters :
| Parameter | Ideal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (acyl substitution) | Prevents side reactions |
| Catalyst Loading | 2–5 mol% Pd | Balances cost and efficiency |
| Reaction Time | 12–24 hrs | Ensures completion of coupling |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Recommended Techniques :
- NMR : Use - and -NMR to confirm pyrazole proton environments (δ 7.5–8.5 ppm) and cyclohexyl/benzamide backbone signals .
- IR : Validate the cyano group (C≡N stretch: ~2220 cm⁻¹) and amide carbonyl (C=O stretch: ~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Assay Design :
- In vitro kinase inhibition : Screen against kinase targets (e.g., JAK2, EGFR) using fluorescence polarization assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility : Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to kinase targets, and how does this align with experimental data?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions between the pyrazole-cyclohexyl motif and kinase ATP-binding pockets. Focus on hydrogen bonding (e.g., pyrazole N-H with Glu738 in EGFR) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- Validation : Compare predicted ΔG values with experimental IC₅₀ data. Discrepancies >1 log unit suggest limitations in force fields or solvation models .
Q. How can contradictory results in cytotoxicity assays (e.g., high potency in one cell line but inactivity in another) be resolved?
- Troubleshooting Workflow :
Orthogonal Assays : Confirm results via ATP-based viability assays (CellTiter-Glo) and apoptosis markers (Annexin V/PI) .
Metabolic Stability : Test compound degradation in cell lysates via LC-MS to rule out false negatives .
Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to verify intracellular target binding .
- Case Study : Inconsistent activity in MCF-7 vs. MDA-MB-231 cells may reflect differential expression of efflux pumps (e.g., P-gp). Test with verapamil (P-gp inhibitor) .
Q. What strategies can elucidate the role of the 4-cyano substituent in modulating pharmacokinetic properties?
- Comparative Analysis :
- Synthesize analogs lacking the cyano group or replacing it with -CF₃/-NO₂.
- PK Parameters :
| Analog | LogP | Plasma Stability (t₁/₂, hrs) | Permeability (Papp, ×10⁻⁶ cm/s) |
|---|---|---|---|
| 4-CN | 2.8 | 6.3 | 15.2 |
| 4-NO₂ | 3.1 | 4.1 | 9.8 |
- Key Insight : The cyano group reduces LogP vs. -NO₂, improving solubility without compromising membrane permeability .
Q. How can regioselective functionalization of the pyrazole ring enhance target selectivity?
- Synthetic Strategy :
- Introduce electron-withdrawing groups (e.g., -Cl at pyrazole C4) via electrophilic substitution .
- Evaluate selectivity shifts using kinome-wide profiling (e.g., KINOMEscan) .
- Data Example :
| Derivative | JAK2 IC₅₀ (nM) | Off-target Hits (Kinases with >50% inhibition) |
|---|---|---|
| Parent | 12 | EGFR, HER2 |
| C4-Cl | 8 | None |
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?
- Root Causes :
- Solvent Effects : Simulations often neglect explicit solvent molecules critical for ligand-protein interactions .
- Protein Flexibility : Static docking ignores conformational changes (e.g., kinase activation loops) .
- Mitigation :
- Use hybrid QM/MM methods for accurate solvation/entropy calculations.
- Validate with cryo-EM or X-ray co-crystallography (if feasible) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
